Cas no 1805498-07-0 (2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine)

2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine
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- Inchi: 1S/C6H3F3INO/c7-2-1-3(10)4(5(8)9)11-6(2)12/h1,5H,(H,11,12)
- InChI Key: QHSCJZJQCPTZNQ-UHFFFAOYSA-N
- SMILES: IC1C=C(C(NC=1C(F)F)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 285
- XLogP3: 1.3
- Topological Polar Surface Area: 29.1
2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029037248-250mg |
2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine |
1805498-07-0 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029037248-1g |
2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine |
1805498-07-0 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029037248-500mg |
2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine |
1805498-07-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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3. Caper tea
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on 2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine
2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine: A Comprehensive Overview
2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine, with the CAS number 1805498-07-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates multiple functional groups, including a difluoromethyl group, a fluoro substituent, a hydroxyl group, and an iodine atom. These functional groups contribute to its distinctive chemical properties and potential applications in various scientific domains.
The pyridine ring system serves as the core framework of this compound, with the substituents positioned at specific positions to influence its electronic and steric properties. The presence of the difluoromethyl group at position 2 introduces electron-withdrawing effects, which can enhance the compound's reactivity in certain chemical reactions. Similarly, the fluoro group at position 5 further modulates the electronic environment of the molecule, while the hydroxyl group at position 6 introduces hydrogen bonding capabilities, enhancing its solubility and interaction with biological systems. The iodine atom at position 3 adds significant mass to the molecule and may influence its pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the pyridine ring. This method has been optimized to achieve high yields and excellent stereochemical outcomes, making it suitable for large-scale production in both academic and industrial settings.
The unique combination of functional groups in 2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine renders it a valuable building block in drug discovery efforts. Its ability to act as a ligand in metalloenzyme inhibitors has been extensively studied, particularly in the context of developing novel anti-cancer agents. Recent research has demonstrated that this compound can selectively inhibit certain kinases involved in tumor progression, suggesting its potential as a lead compound for therapeutic development.
In addition to its medicinal applications, this compound has also found utility in materials science. Its ability to coordinate with metal ions makes it a promising candidate for constructing metal-organic frameworks (MOFs) and other porous materials. These materials exhibit exceptional surface areas and tunable pore sizes, which are highly desirable for gas storage and catalytic applications.
The environmental impact of 2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine has also been a topic of recent research interest. Studies have shown that under certain conditions, this compound undergoes rapid degradation in aqueous environments, minimizing its persistence in natural ecosystems. However, further investigations are required to fully understand its long-term environmental fate and potential risks to aquatic organisms.
In conclusion, 2-(Difluoromethyl)-5-fluoro-6-hydroxy-3-iodopyridine is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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